5-chloro-4-(difluoromethyl)-1-methyl-1H-pyrazole

Lipophilicity Membrane permeability Agrochemical design

5-Chloro-4-(difluoromethyl)-1-methyl-1H-pyrazole (CAS 1909337-29-6) is a heterocyclic small molecule (C₅H₅ClF₂N₂, MW 166.56 g/mol) belonging to the difluoromethylpyrazole family. It features a pyrazole ring substituted with a chlorine atom at the 5-position, a difluoromethyl group at the 4-position, and a methyl group at the 1-position.

Molecular Formula C5H5ClF2N2
Molecular Weight 166.56
CAS No. 1909337-29-6
Cat. No. B2952886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-4-(difluoromethyl)-1-methyl-1H-pyrazole
CAS1909337-29-6
Molecular FormulaC5H5ClF2N2
Molecular Weight166.56
Structural Identifiers
SMILESCN1C(=C(C=N1)C(F)F)Cl
InChIInChI=1S/C5H5ClF2N2/c1-10-4(6)3(2-9-10)5(7)8/h2,5H,1H3
InChIKeyXJZJGMWNIVDMEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-4-(difluoromethyl)-1-methyl-1H-pyrazole (CAS 1909337-29-6): A Strategic Heterocyclic Building Block for Agrochemical and Medicinal Chemistry Research


5-Chloro-4-(difluoromethyl)-1-methyl-1H-pyrazole (CAS 1909337-29-6) is a heterocyclic small molecule (C₅H₅ClF₂N₂, MW 166.56 g/mol) belonging to the difluoromethylpyrazole family [1]. It features a pyrazole ring substituted with a chlorine atom at the 5-position, a difluoromethyl group at the 4-position, and a methyl group at the 1-position . This substitution pattern places it within a class of compounds whose core scaffold—the 3,4-disubstituted 3-(difluoromethyl)pyrazole—is a validated pharmacophore in multiple commercial succinate dehydrogenase inhibitor (SDHI) fungicides, including fluxapyroxad, bixafen, benzovindiflupyr, and isopyrazam, which collectively represent annual sales exceeding one billion USD [2][3]. The compound is commercially available at 95–98% purity from multiple suppliers and is primarily deployed as a synthetic intermediate or versatile small-molecule scaffold for further derivatization .

Why 5-Chloro-4-(difluoromethyl)-1-methyl-1H-pyrazole Cannot Be Replaced by a Generic In-Class Analog Without Quantitative Justification


Although numerous difluoromethylpyrazole congeners exist in commercial catalogs, they are not functionally interchangeable for synthetic or biological applications because three critical parameters diverge sharply among positional isomers and halogen variants: (i) the regiochemistry of the difluoromethyl group (4-CF₂H vs. 3-CF₂H) dictates pharmacophoric recognition at the succinate dehydrogenase (SDH) binding site, with the 3-CF₂H-4-substituted scaffold being the privileged motif in all marketed SDHI fungicides [1]; (ii) the identity of the halogen at the 5-position determines the compound's utility as a synthetic handle—chlorine enables controlled nucleophilic aromatic substitution (SNAr) and cross-coupling, whereas the non-halogenated analog lacks a leaving group entirely and the bromo analog introduces higher cost, greater mass, and distinct reactivity [2]; and (iii) even subtle differences in lipophilicity and electronic properties introduced by the chlorine substituent alter downstream derivative properties in ways that cannot be predicted without experimental validation . The quantitative evidence below demonstrates that selecting 5-chloro-4-(difluoromethyl)-1-methyl-1H-pyrazole over a close analog is a decision that must be anchored to measurable, comparator-based data rather than assumed class equivalence.

Quantitative Differentiation Evidence for 5-Chloro-4-(difluoromethyl)-1-methyl-1H-pyrazole Versus Closest Analogs


Physicochemical Differentiation: LogP and Molecular Properties vs. Non-Halogenated 4-(Difluoromethyl)-1-methyl-1H-pyrazole

The chlorine substituent at the 5-position significantly alters the physicochemical profile relative to the non-halogenated parent scaffold 4-(difluoromethyl)-1-methyl-1H-pyrazole (CAS 1785350-57-3). The target compound exhibits a computed LogP of 2.01 vs. an estimated LogP of approximately 1.1 for the non-halogenated analog, representing a ~0.9 log unit increase in lipophilicity . This shift is accompanied by a molecular weight increase from 132.11 to 166.56 g/mol (Δ = +34.45 g/mol, +26%) and an increase in topological polar surface area (TPSA) to 17.82 Ų. These differences are consequential for membrane permeability and systemic distribution in both agrochemical and medicinal chemistry contexts.

Lipophilicity Membrane permeability Agrochemical design Physicochemical profiling

Synthetic Utility Differentiation: 5-Chloro as a Leaving Group vs. Non-Halogenated Analog Lacking a Synthetic Handle

The 5-chloro substituent in the target compound serves as an activatable leaving group for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling regioselective derivatization at the 5-position. This capability is entirely absent in the non-halogenated analog 4-(difluoromethyl)-1-methyl-1H-pyrazole, which has no leaving group at this position [1]. The chlorine atom functions as a synthetic linchpin: for example, in the patented synthesis of 5-fluoro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives, 5-chloro intermediates undergo halogen-exchange fluorination (KF, 145–155 °C, DMF/DMAc, phase-transfer catalyst) to yield the fluoro analog—a transformation exploited in the manufacturing route to the commercial SDHI fungicide isoflucypram [2][3]. In contrast, the 5-bromo analog (CAS 2248314-05-6, MW 211.01) is also a competent leaving group, but its higher molecular weight (+26.7% over chloro) and greater expense make it less atom-economical for large-scale synthesis .

Nucleophilic aromatic substitution Cross-coupling Building block Late-stage functionalization

Positional Isomer Differentiation: 4-CF₂H vs. 3-CF₂H Regiochemistry Dictates SDHI Pharmacophore Compatibility

The regiochemistry of the difluoromethyl substituent is a critical determinant of SDHI target engagement. The target compound bears the CF₂H group at the 4-position of the pyrazole ring. In contrast, the positional isomer 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole (same molecular formula C₅H₅ClF₂N₂, MW 166.55) carries CF₂H at the 3-position . The 3-CF₂H-4-substituted scaffold is the privileged architecture in all commercial SDHI fungicides—including fluxapyroxad, bixafen, sedaxane, benzovindiflupyr, and isoflucypram—because the 3-difluoromethyl group forms a critical hydrogen-bond interaction with the conserved arginine residue (C-Arg81) in the SDH ubiquinone-binding pocket, whereas the 4-position is the site of carboxamide attachment [1][2]. Molecular docking studies of pyrazole-4-carboxamide SDHIs have demonstrated that the –CHF₂ group contributes an additional hydrogen bond that is essential for high-affinity binding; relocating CF₂H to the 4-position would disrupt this interaction and is expected to substantially reduce inhibitory potency [1].

Succinate dehydrogenase inhibitor SDHI Pharmacophore Regiochemistry Fungicide design

Class-Level SAR Evidence: Chlorine Substituent on the Pyrazole Ring Enhances Succinate Dehydrogenase Inhibition

Although the target compound itself is primarily a synthetic intermediate rather than an end-use bioactive molecule, class-level SAR data from pyrazole-4-carboxamide SDHI series demonstrate that the presence of a chlorine substituent on the pyrazole ring significantly enhances succinate dehydrogenase (SDH) inhibitory activity relative to non-halogenated or fluoro-substituted analogs. In a direct comparative study of N-4-chloro-pyrazol-5-yl-benzamide vs. N-4-fluoro-pyrazol-5-yl-benzamide derivatives, the chloro-substituted series exhibited superior antifungal activity in vitro [1]. Specifically, compound 9Ip (chloro-bearing) displayed an EC₅₀ of 0.58 mg/L against Valsa mali, representing a 21-fold improvement over the commercial SDHI fluxapyroxad (EC₅₀ = 12.45 mg/L) and approaching the potency of the triazole fungicide tebuconazole (EC₅₀ = 0.36 mg/L). In an independent series of cinnamon–pyrazole carboxamide derivatives, chlorine-containing compounds 5III-d and 5III-f inhibited SDH enzymes with IC₅₀ values of 19.4–28.7 μM, and the authors explicitly attribute this activity to the chlorine substituent present on the pyrazole ring [2]. These data establish a consistent class-level pattern: chlorine at the pyrazole 5-position contributes favorably to SDH target engagement.

Structure-activity relationship SDH inhibition Antifungal activity Chlorine effect Pyrazole carboxamide

Purity Specification and Supply Chain Differentiation vs. Closest Halogen Analogs

Commercial availability and purity specifications differ materially among halogen variants. The target compound 5-chloro-4-(difluoromethyl)-1-methyl-1H-pyrazole is stocked by multiple established vendors at purities of 95% (AKSci, Chemenu, CymitQuimica) and 98% (ChemScene, Leyan) . The 5-bromo analog (CAS 2248314-05-6) is available from fewer suppliers and carries a predicted pKa of −0.87 ± 0.10 (substantially more acidic than the chloro analog), along with GHS hazard classifications H302/H315/H319/H335 . The non-halogenated analog 4-(difluoromethyl)-1-methyl-1H-pyrazole is listed by fewer specialty suppliers and lacks the synthetic versatility of the chloro variant. For procurement purposes, the 5-chloro compound offers the most favorable intersection of verified purity, multi-vendor availability, and documented synthetic utility.

Chemical purity Procurement Supply chain Quality specification Vendor comparison

Validated Application Scenarios for 5-Chloro-4-(difluoromethyl)-1-methyl-1H-pyrazole Based on Quantitative Evidence


SDHI Fungicide Lead Optimization: Scaffold for Pyrazole-4-Carboxamide Library Synthesis

The 5-chloro-4-(difluoromethyl)-1-methyl-1H-pyrazole scaffold is the logical starting point for synthesizing pyrazole-4-carboxamide SDHI candidate libraries. The chlorine atom serves as a synthetic handle for late-stage diversification via SNAr or cross-coupling at the 5-position, while the 4-difluoromethyl group establishes the critical hydrogen-bond donor pharmacophore [1]. Class-level SAR evidence confirms that chlorine-substituted pyrazole carboxamides achieve SDH IC₅₀ values of 19.4–28.7 μM and can outperform the commercial benchmark fluxapyroxad by 21-fold (EC₅₀ 0.58 vs. 12.45 mg/L against Valsa mali) [2][3].

Halogen-Exchange Fluorination: Intermediate for 5-Fluoro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (Isoflucypram Precursor)

The 5-chloro substituent enables direct halogen-exchange fluorination to access the 5-fluoro analog, which is the core heterocycle of the commercial SDHI fungicide isoflucypram (Bayer). Patented conditions use KF in DMF/DMAc at 145–155 °C with a phase-transfer catalyst (1–5 mol%) to achieve the Cl→F conversion, with the chloro intermediate being preferred over the bromo analog for reasons of cost and atom economy (MW advantage of 44.45 g/mol per mole of product) [4][5].

Comparative SAR Studies: Differentiating Halogen Electronic Effects at the Pyrazole 5-Position

For structure-activity relationship programs investigating the electronic and steric effects of halogen substituents on pyrazole-based SDHIs, the 5-chloro compound provides a balanced reference point between the non-halogenated scaffold (no leaving group, lower LogP) and the 5-bromo variant (higher mass, greater reactivity, distinct pKa) . The computed LogP of 2.01 for the chloro derivative represents a ~0.9 log unit increase over the non-halogenated parent, enabling systematic exploration of lipophilicity–activity relationships .

Process Chemistry Development: Catalyst Screening for Cross-Coupling at the Pyrazole 5-Position

The 5-chloro substituent is an ideal substrate for developing and benchmarking palladium-catalyzed cross-coupling methodologies (Suzuki, Buchwald-Hartwig, Negishi) on electron-deficient heteroaryl chlorides. The electron-withdrawing nature of both the pyrazole ring and the adjacent difluoromethyl group activates the C–Cl bond toward oxidative addition, presenting a more challenging—and thus more informative—substrate than the corresponding bromide for catalyst optimization studies [6]. The compound's multi-vendor availability at 95–98% purity supports reproducible process development .

Quote Request

Request a Quote for 5-chloro-4-(difluoromethyl)-1-methyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.